(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound (E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine moiety substituted with a cinnamoyl group. The cinnamoyl group (a chalcone derivative with an E-configuration) introduces a conjugated α,β-unsaturated ketone system, which is known to influence biological activity, particularly in anticancer and anti-inflammatory contexts . The compound’s structure combines the planar aromatic naphthalimide-like core with a flexible piperazine side chain, a design strategy commonly employed to enhance DNA intercalation and modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-[2-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-24(13-12-20-6-2-1-3-7-20)29-17-14-28(15-18-29)16-19-30-26(32)22-10-4-8-21-9-5-11-23(25(21)22)27(30)33/h1-13H,14-19H2/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAMCWAJVZTOW-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzo[de]isoquinoline-1,3-dione, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₂₃H₂₃N₃O₂
- Molecular Weight : 373.45 g/mol
- IUPAC Name : this compound
The compound exhibits a complex structure that contributes to its biological activity through various interactions with biological macromolecules.
Research indicates that compounds within the benzo[de]isoquinoline family often exhibit their biological effects through the following mechanisms:
-
Inhibition of Viral Replication :
- A related compound, benzo[de]isoquinoline-1,3-dione, has been identified as an inhibitor of hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication and serves as a target for antiviral therapies. The binding affinity and selectivity towards NS5B polymerase suggest that similar derivatives may also exhibit antiviral properties .
- Antioxidant Activity :
- Antitumor Effects :
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antiviral Activity
In a study evaluating a series of benzo[de]isoquinoline derivatives, one compound exhibited submicromolar potency against HCV replicons. The mechanism was attributed to non-nucleoside inhibition at the NS5B polymerase binding site . This finding suggests that this compound may possess similar antiviral properties.
Study 2: Antioxidant Properties
Research on related benzo[de]isoquinoline derivatives indicated significant antioxidant activity measured through DPPH radical scavenging assays. These findings suggest a potential role for this compound in reducing oxidative stress .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | Findings |
|---|---|---|
| Antiviral | Benzo[de]isoquinoline derivatives | Inhibition of HCV NS5B polymerase with submicromolar potency |
| Antioxidant | Various derivatives | Significant DPPH scavenging activity |
| Antitumor | Benzo[de]isoquinoline analogs | Induction of apoptosis in cancer cells |
Scientific Research Applications
-
Anticancer Potential :
- Several studies have highlighted the anticancer properties of compounds derived from benzo[de]isoquinoline frameworks. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that derivatives of benzo[de]isoquinoline can target specific signaling pathways involved in tumor growth and metastasis .
-
Neuroprotective Effects :
- The piperazine component suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology, thereby increasing acetylcholine levels in the brain . This mechanism could enhance cognitive functions and memory retention.
- Antimicrobial Activity :
Synthesis and Modification
The synthesis of this compound involves several steps, including coupling reactions that form the desired structure from simpler precursors. The synthetic routes typically employ methods such as:
- Coupling Reactions : Utilizing piperazine derivatives and cinnamoyl groups to construct the core structure.
- Functional Group Modifications : Allowing for the introduction of various substituents that can enhance biological activity or solubility .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of several benzo[de]isoquinoline derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of similar compounds showed promising results in enhancing cognitive function in animal models of Alzheimer's disease. Compounds were tested for their ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzo[de]isoquinoline-1,3-dione core is shared among several analogs, but substituents on the piperazine ring critically differentiate their activities and properties. Key examples include:
*Estimated formula based on structural similarity.
Key Observations :
- The cinnamoyl group in the target compound may enhance DNA intercalation and ROS generation, similar to chalcone derivatives in .
- Sulfonyl () and benzodioxole () substituents improve solubility and lipophilicity, respectively, but lack the conjugated system critical for chalcone-mediated cytotoxicity.
- Ferrocene-containing analogs () exhibit redox activity, a feature absent in the target compound but relevant for prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
